molecular formula C16H16N2O5 B2731299 N-(3-acetamidophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide CAS No. 1105221-15-5

N-(3-acetamidophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2731299
CAS No.: 1105221-15-5
M. Wt: 316.313
InChI Key: XSNSGDQEIWWSNE-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetamidophenyl group and a pyran ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 3-acetamidophenol, which is then subjected to further reactions to introduce the ethoxy and pyran groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could result in reduced forms of the compound.

Scientific Research Applications

N-(3-acetamidophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved could include inhibition or activation of certain biochemical processes, depending on the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-acetamidophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide include:

  • 3-acetamidophenol
  • Acetaminophen
  • N-(2-hydroxyphenyl)acetamide

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.

Biological Activity

N-(3-acetamidophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyran ring structure substituted with an acetamidophenyl group and an ethoxy group. This unique arrangement of functional groups is believed to influence its biological activity significantly.

Property Description
Molecular Formula C₁₅H₁₅N₃O₃
Molecular Weight 273.29 g/mol
Chemical Structure Chemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : It may bind to specific receptors, modulating their activity and influencing various signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, surpassing the efficacy of traditional antibiotics such as ampicillin and streptomycin.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.03 µg/mL
Escherichia coli0.06 µg/mL
Streptococcus pneumoniae0.008 µg/mL

Antioxidant Activity

The compound has also demonstrated antioxidant properties, which are crucial for preventing oxidative stress-related damage in cells. The antioxidant capacity was assessed using the DPPH assay, yielding an IC50 value indicative of its potency.

Assay Type IC50 Value (µM)
DPPH Assay31.52 - 198.41

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. Results indicated that it exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those observed for standard antibiotics .
  • Antioxidant Evaluation : Another investigation focused on the antioxidant potential of the compound using various in vitro assays, including the DPPH radical scavenging method. The results suggested that the compound could effectively neutralize free radicals, indicating its potential role in therapeutic applications aimed at oxidative stress-related diseases .
  • Comparative Analysis with Similar Compounds : Comparative studies with structurally related compounds revealed that this compound had superior biological activity due to its unique substitution pattern, which enhances binding affinity to biological targets .

Properties

IUPAC Name

N-(3-acetamidophenyl)-5-ethoxy-4-oxopyran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-3-22-15-9-23-14(8-13(15)20)16(21)18-12-6-4-5-11(7-12)17-10(2)19/h4-9H,3H2,1-2H3,(H,17,19)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNSGDQEIWWSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=COC(=CC1=O)C(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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